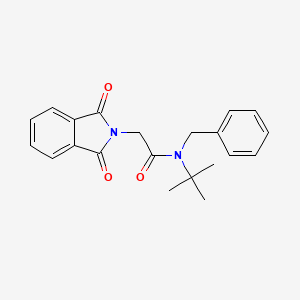![molecular formula C22H23N3O3S B3699287 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3699287.png)
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Vue d'ensemble
Description
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyridine ring, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with 4-methylbenzyl chloride under basic conditions to form the intermediate 4-[(4-methylbenzyl)amino]benzamide.
Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Attachment of the Pyridine Ring: Finally, the pyridine ring is introduced by reacting the intermediate with pyridin-3-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-methylbenzyl)amino]-N-(pyridin-3-ylmethyl)benzamide: Lacks the methylsulfonyl group.
4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide: Lacks the pyridine ring.
N-(pyridin-3-ylmethyl)benzamide: Lacks both the methylsulfonyl and 4-methylbenzyl groups.
Uniqueness
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfonyl group, in particular, can enhance its solubility and stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-17-5-7-18(8-6-17)16-25(29(2,27)28)21-11-9-20(10-12-21)22(26)24-15-19-4-3-13-23-14-19/h3-14H,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYZZDFDCOQZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B3699229.png)
![2-bromo-N-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3699238.png)
![N-benzyl-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3699241.png)

![(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B3699246.png)

![N-[1-(4-bromophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B3699255.png)
![(5Z)-1-cyclohexyl-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3699257.png)
![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3699262.png)
![N~2~-(3,4-dichlorobenzyl)-N-(2,6-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3699265.png)
![N~1~-(3-bromophenyl)-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3699276.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3699283.png)
![N-(2,5-DIMETHOXY-4-{[2-(PHENYLSULFANYL)ACETYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B3699290.png)

